molecular formula C15H12ClFO B1343484 4'-Chloro-3-(3-fluorophenyl)propiophenone CAS No. 898789-11-2

4'-Chloro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1343484
CAS No.: 898789-11-2
M. Wt: 262.7 g/mol
InChI Key: FCOQRGRPAHJGOD-UHFFFAOYSA-N
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Description

4’-Chloro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11ClF2O It is a derivative of propiophenone, characterized by the presence of a chloro group at the 4’ position and a fluoro group at the 3 position of the phenyl ring

Scientific Research Applications

4’-Chloro-3-(3-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

Safety data sheets indicate that “4’-Chloro-3-(3-fluorophenyl)propiophenone” may cause skin, eye, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(3-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses a chloroacetyl chloride and a fluorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3-(3-fluorophenyl)propiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4’-fluoropropiophenone: Similar structure but with different positions of the chloro and fluoro groups.

    4’-Chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone: Another derivative with additional fluoro substitution.

Uniqueness

4’-Chloro-3-(3-fluorophenyl)propiophenone is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The presence of both chloro and fluoro groups can enhance its reactivity and binding affinity in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOQRGRPAHJGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644526
Record name 1-(4-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-11-2
Record name 1-(4-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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